
Dicyclopropylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopropylmercury (DCPM) is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. It is a mercury-based compound with two cyclopropyl groups attached to the mercury atom. DCPM has been shown to exhibit interesting biological and chemical properties, making it a subject of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of Dicyclopropylmercury is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the mercury atom. The cyclopropyl groups attached to the mercury atom may also play a role in the compound's interactions with biological molecules.
Biochemical and Physiological Effects:
Dicyclopropylmercury has been shown to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been studied for its potential use in treating various diseases, including bacterial and fungal infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dicyclopropylmercury has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and handle, and it exhibits unique properties that make it a promising reagent for various reactions. However, Dicyclopropylmercury is also toxic and must be handled with care. It can also be difficult to work with due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research on Dicyclopropylmercury. One area of interest is the compound's potential use in medicine. Further studies are needed to determine the compound's mechanism of action and its potential use in treating various diseases. Another area of interest is the compound's potential use in catalysis and organic synthesis. Further studies are needed to explore the compound's unique properties and its potential applications in these fields. Additionally, studies on the toxicity of Dicyclopropylmercury and its potential environmental impact are also needed.
Synthesemethoden
Dicyclopropylmercury can be synthesized by reacting cyclopropylmagnesium bromide with mercury chloride. The reaction results in the formation of Dicyclopropylmercury as a white crystalline solid. The synthesis method is relatively simple and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
Dicyclopropylmercury has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicine. In catalysis, Dicyclopropylmercury has been shown to exhibit unique properties that make it a promising catalyst for various reactions. In organic synthesis, Dicyclopropylmercury has been used as a reagent in the synthesis of various organic compounds. In medicine, Dicyclopropylmercury has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
CAS-Nummer |
13955-96-9 |
|---|---|
Produktname |
Dicyclopropylmercury |
Molekularformel |
C6H10Hg |
Molekulargewicht |
282.74 g/mol |
IUPAC-Name |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
InChI-Schlüssel |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
Kanonische SMILES |
C1CC1[Hg]C2CC2 |
Synonyme |
Dicyclopropylmercury(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





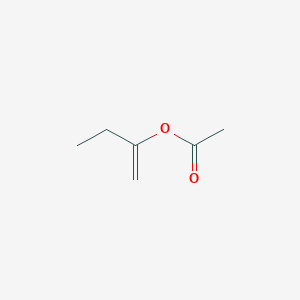
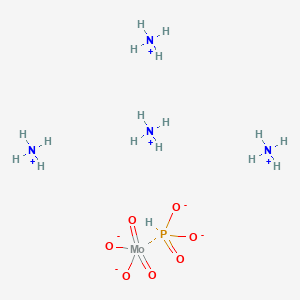
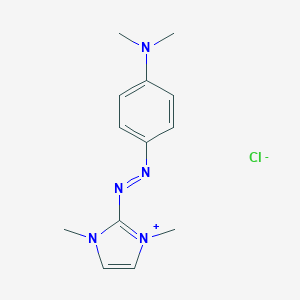
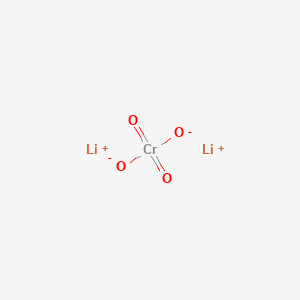
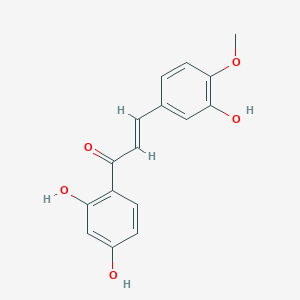
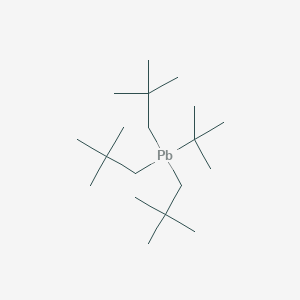
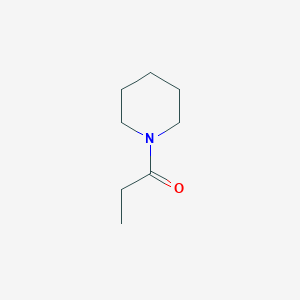
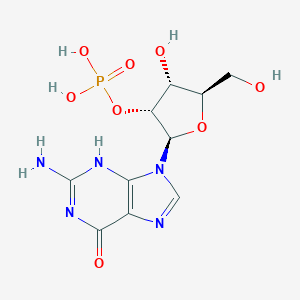
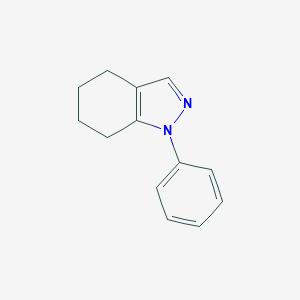
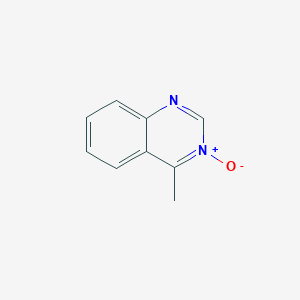
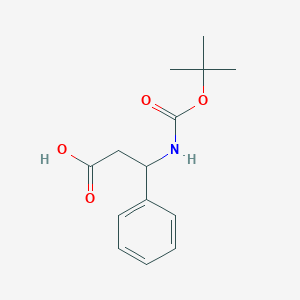
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)